molecular formula C9H7F3O2 B178108 5-Methyl-2-(trifluoromethyl)benzoic acid CAS No. 120985-68-4

5-Methyl-2-(trifluoromethyl)benzoic acid

Cat. No.: B178108
CAS No.: 120985-68-4
M. Wt: 204.15 g/mol
InChI Key: YYEMDMKMHBXYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O2. It is a derivative of benzoic acid, where the hydrogen atoms in the benzene ring are substituted by a methyl group and a trifluoromethyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 2-trichloromethyl benzyl dichloride using anhydrous hydrogen fluoride in the presence of a catalyst . This reaction produces 2-trifluoromethyl benzyl dichloride, which can then be oxidized to form 5-Methyl-2-(trifluoromethyl)benzoic acid.

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

5-Methyl-2-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifluoromethyl)benzoic acid involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)benzoic acid

Uniqueness

5-Methyl-2-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the methyl and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-methyl-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEMDMKMHBXYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557348
Record name 5-Methyl-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120985-68-4
Record name 5-Methyl-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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